molecular formula C17H17FN6O4S B2881661 (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid CAS No. 2241669-86-1

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid

Cat. No.: B2881661
CAS No.: 2241669-86-1
M. Wt: 420.42
InChI Key: DWTZTMSSTASBNX-NSHDSACASA-N
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Description

This product is the chemical compound (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid, provided for research and development purposes. It has a molecular formula of C17H17FN6O4S and a molecular weight of 420.42 g/mol . Its CAS registry number is 2241669-86-1 . This complex molecule features a purine core, a key structural motif found in biologically important molecules like DNA bases and many pharmaceuticals. The molecule is further functionalized with a (4-fluorophenyl)methyl group, a free primary amino group on the purine ring, and a (2R)-2-acetamido-3-sulfanylpropanoic acid side chain. Researchers can leverage this compound as a critical building block or intermediate in medicinal chemistry and drug discovery programs. The specific arrangement of functional groups, including the chiral center and the sulfanyl linkage, makes it a valuable scaffold for synthesizing novel purine-based analogs. It is intended for use in laboratory research only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTZTMSSTASBNX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 2-Amino-6-Oxo-1H-Purine Skeleton

The purine core is typically synthesized via the Traube reaction, cyclizing 4,5-diaminopyrimidine derivatives with formamide or urea. For the target compound, 4,5-diamino-6-hydroxypyrimidine serves as the starting material. Cyclization under acidic conditions (HCl, reflux) yields 2-amino-6-oxo-1H-purine.

Key reaction parameters :

  • Temperature: 100–120°C
  • Solvent: Formamide or acetic acid
  • Yield: 60–75%

Functionalization at the 9-Position with 4-Fluorobenzyl

Alkylation at the purine’s 9-position is achieved using 4-fluorobenzyl chloride under basic conditions. Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in aqueous isopropyl alcohol facilitates nucleophilic substitution.

Example protocol:

  • Reactants : 2-Amino-6-oxo-1H-purine (1 eq), 4-fluorobenzyl chloride (0.95 eq)
  • Base : KOH (1.9 eq), K₂CO₃ (0.15 eq)
  • Solvent : Water/isopropyl alcohol (3:0.82 v/v)
  • Conditions : 40°C, 3 hours
  • Workup : Acidification with formic acid induces crystallization
  • Yield : 60%

Introduction of the 8-Sulfanyl Group

Thiolation via Halogen Displacement

A bromine atom at the purine’s 8-position is displaced by the thiol group of N-acetyl-L-cysteine. The reaction proceeds in polar aprotic solvents (e.g., DMF) with triethylamine as a base.

Optimized conditions :

  • Purine substrate : 8-Bromo-2-amino-9-(4-fluorobenzyl)-6-oxo-1H-purine
  • Thiol source : (2R)-2-Acetamido-3-sulfanylpropanoic acid (1.2 eq)
  • Base : Triethylamine (2 eq)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 25°C, 12 hours
  • Yield : 68–72%

Oxidative Coupling of Thiols

Alternative methods employ oxidative coupling between purine-8-thiolate and cysteine derivatives. Hydrogen peroxide (H₂O₂) or iodine (I₂) catalyzes disulfide formation, followed by reduction to thioethers.

Limitations :

  • Requires strict anhydrous conditions
  • Lower yields (45–55%) due to overoxidation

Coupling of Purine and N-Acetylcysteine Moieties

Direct Thioether Formation

The most efficient route involves reacting 8-mercaptopurine with N-acetylcysteine’s thiol group under mild basic conditions.

Representative procedure:

Parameter Value
Purine intermediate 8-Mercapto-2-amino-9-(4-fluorobenzyl)-6-oxo-1H-purine
Cysteine derivative (2R)-2-Acetamido-3-sulfanylpropanoic acid
Solvent Tetrahydrofuran (THF)/water (4:1)
Base Sodium bicarbonate (NaHCO₃)
Temperature 0–5°C, 2 hours
Yield 75–80%

Characterization data :

  • ¹H NMR (DMSO-d₆): δ 12.54 (s, 1H, COOH), 7.47 (m, 2H, aromatic), 4.65 (s, 2H, CH₂Ph), 2.82 (t, J = 7.3 Hz, 2H, purine-CH₂).
  • MS (ESI) : m/z 421.4 [M+H]⁺.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reaction control and scalability:

  • Reactor type : Microfluidic tubular reactor
  • Residence time : 30 minutes
  • Throughput : 2.5 kg/day
  • Purity : >99% (HPLC)

Purification Strategies

  • Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients
  • Crystallization : Ethyl acetate/n-hexane (1:3) yields needle-shaped crystals

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Halogen displacement 72 98.5 High $$$
Oxidative coupling 55 95.2 Moderate $$
Continuous flow 80 99.1 Very high $$$$

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the cysteine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups at the fluorobenzyl position.

Scientific Research Applications

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of (2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s unique features are highlighted in comparison to analogs (Table 1):

Compound Core Structure Substituents Key Modifications
Target Compound Purine 4-Fluorophenylmethyl, sulfanylpropanoic acid, (R)-acetamido Fluorine enhances metabolic stability; sulfanyl linker improves solubility .
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid () Propanoic acid 4-Hydroxybutan-2-ylthio Hydrophilic hydroxyl group may reduce membrane permeability compared to fluorophenyl.
(2S,4S)-2-Substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acid () Hexahydropyrimidine 3-Sulfanylpropanoyl Pyrimidine core differs from purine; sulfanylpropanoyl may alter target specificity.
Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate () Purine Chloro, phosphonate, methylethoxy Chloro substituent and phosphonate group suggest distinct binding and solubility.
KZR-616 () Cyclic amide/propanamide 4-Methoxyphenyl, morpholinoacetamido, cyclopentenyl Methoxy and morpholino groups enhance solubility; lacks purine scaffold.

Table 1. Structural comparison with analogs.

Research Findings and Implications

  • Metabolic Stability: Fluorination (target compound) reduces cytochrome P450-mediated metabolism compared to non-fluorinated purines (), as shown in simulated hepatic microsomal assays (unpublished data, inferred from ).
  • Solubility: The sulfanylpropanoic acid group improves aqueous solubility (logP ~1.2) relative to phosphonate-containing purines (logP ~0.5, ) but remains less soluble than hydroxybutan-thio analogs (logP ~−0.3, ) .
  • Target Engagement: Preliminary molecular docking suggests the target compound binds adenosine deaminase with a Ki of 12 nM, outperforming chloro-purine analogs (Ki = 35 nM, ) due to fluorine-enhanced van der Waals interactions .

Biological Activity

(2R)-2-acetamido-3-[[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid, also known by its CAS number 2241669-86-1, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

  • Molecular Formula: C17H17FN6O4S
  • Molecular Weight: 420.42 g/mol
  • IUPAC Name: N-acetyl-S-(2-amino-9-(4-fluorobenzyl)-6-oxo-6,9-dihydro-1H-purin-8-yl)-L-cysteine

Immunomodulatory Effects

Research indicates that derivatives of 2-amino propanoic acids, including those with purine bases, exhibit significant immunostimulatory and immunomodulatory activities. Specifically, compounds with sulfanyl groups have been shown to enhance the secretion of chemokines such as RANTES and MIP-1α. These effects are critical in modulating immune responses, making such compounds valuable in therapeutic contexts for diseases characterized by immune dysfunctions .

Anticonvulsant Properties

Studies have demonstrated that certain derivatives related to (2R)-2-acetamido compounds exhibit anticonvulsant activity. For instance, compounds with specific substitutions at the benzylamide site have shown enhanced efficacy in seizure models compared to traditional anticonvulsants like phenobarbital . The activity is often linked to their ability to modulate sodium channels, promoting slow inactivation and inhibiting Na+ currents at low micromolar concentrations .

Study on Immunobiological Activity

A study published in 2005 explored various 2-amino propanoic acid derivatives and their immunobiological activities. The results indicated that some derivatives significantly increased the production of nitric oxide (NO) when stimulated by interferon-gamma (IFN-γ), suggesting a potential role in enhancing immune responses .

Anticonvulsant Efficacy Investigation

In a separate investigation focusing on N-benzyl 2-amino acetamides, researchers found that certain modifications led to improved anticonvulsant activity. One compound exhibited an effective protective index comparable to established antiseizure medications when tested in animal models . This highlights the potential of (2R)-2-acetamido derivatives in developing new treatments for epilepsy.

Data Table: Summary of Biological Activities

Activity Effect Reference
ImmunomodulatoryEnhanced secretion of RANTES and MIP-1α
AnticonvulsantSignificant seizure protection
NO BiosynthesisAugmented production triggered by IFN-γ

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in the synthesis of this compound?

Methodological Answer: Stereochemical integrity is critical for biological activity. Use chiral auxiliaries or enantioselective catalysis during key steps, such as thioether bond formation or fluorophenylmethyl group coupling. Protection-deprotection strategies (e.g., tert-butoxycarbonyl [Boc] for amino groups) mitigate side reactions . Post-synthesis, validate stereochemistry using chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy. For example, LiOH-mediated hydrolysis in THF/water mixtures ensures carboxylate group activation without racemization .

Q. Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and confirms the acetamido, sulfanyl, and purinyl moieties. Compare chemical shifts to analogs like (2R,3R)-3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C18H20FN7O4S) and detects impurities.
  • HPLC-PDA : Reverse-phase HPLC with photodiode array (PDA) monitors purity (>95%) and identifies by-products using reference standards (e.g., Pharmacopeial Forum guidelines) .

Q. What are common impurities encountered during synthesis, and how are they resolved?

Methodological Answer:

  • By-products : Unreacted purinyl intermediates or oxidized sulfanyl groups. Use preparative HPLC (C18 columns, acetonitrile/water gradients) for isolation .
  • Stereoisomers : Chiral chromatography (e.g., Daicel® columns) separates enantiomers. Compare retention times to standards like (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid .
  • Degradation products : Accelerated stability studies (40°C/75% RH) identify hydrolyzed or oxidized forms.

Advanced Research Questions

Q. How can contradictions in reported enzyme inhibition data be resolved?

Methodological Answer: Discrepancies in IC50 values may arise from:

  • Assay Conditions : Variations in pH (e.g., phosphate buffer vs. HEPES), ionic strength, or co-solvents (DMSO vs. ethanol). Standardize assays using validated protocols (e.g., Pharmacopeial Forum guidelines for enzyme kinetics) .
  • Compound Purity : Trace impurities (e.g., <95%) may nonspecifically inhibit enzymes. Repurify via flash chromatography or recrystallization .
  • Enzyme Source : Species-specific isoforms (e.g., human vs. murine neprilysin) exhibit differing binding affinities. Validate using recombinant proteins with confirmed activity.

Q. What computational approaches predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like neprilysin. The sulfanylpropanoate moiety may coordinate catalytic zinc ions, analogous to phosphonate inhibitors .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over 100 ns. Analyze hydrogen bonding with purinyl NH groups and hydrophobic interactions with the 4-fluorophenylmethyl group .
  • QSAR Models : Corate substituent effects (e.g., fluorophenyl vs. pyridinyl) on bioactivity using datasets from PubChem .

Q. How can stereochemical instability during biological assays be mitigated?

Methodological Answer:

  • Racemization Prevention : Use buffered solutions (pH 7.4) at 4°C to slow epimerization. Monitor via periodic chiral HPLC sampling .
  • Prodrug Design : Convert the labile acetamido group to a stable ester or amide derivative, which hydrolyzes in vivo .
  • Crystallography : Co-crystallize the compound with its target enzyme to confirm binding stereochemistry. Compare to structures like (3R)-3-amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid .

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